molecular formula C13H10ClN5O2 B5604929 3-(2-chlorophenyl)-5-methyl-N-1H-1,2,4-triazol-3-yl-4-isoxazolecarboxamide

3-(2-chlorophenyl)-5-methyl-N-1H-1,2,4-triazol-3-yl-4-isoxazolecarboxamide

Cat. No. B5604929
M. Wt: 303.70 g/mol
InChI Key: QHBMELBZVLWNAE-UHFFFAOYSA-N
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Description

"3-(2-chlorophenyl)-5-methyl-N-1H-1,2,4-triazol-3-yl-4-isoxazolecarboxamide" is a complex organic molecule characterized by the presence of multiple functional groups, including isoxazole, triazole, and chlorophenyl moieties. Compounds with such structures have been extensively studied for their potential pharmaceutical properties and chemical reactivity.

Synthesis Analysis

The synthesis of compounds similar to "this compound" typically involves multi-step reactions, starting from basic building blocks such as chlorophenyl derivatives, methyl isoxazole, and triazole precursors. For instance, the synthesis of related triazole and isoxazole compounds involves the use of reagents and conditions that promote cyclization and functionalization reactions to introduce the desired functional groups at specific positions on the core structure (Ryng, Malinka, & Duś, 1997).

Molecular Structure Analysis

Molecular structure analysis of similar compounds is often conducted using techniques such as X-ray crystallography. This allows for the determination of the exact spatial arrangement of atoms within the molecule, providing insights into the compound's geometry, bond lengths, and angles. The molecular structure heavily influences the compound's reactivity and interactions with biological targets (Kumara et al., 2018).

Chemical Reactions and Properties

Compounds like "this compound" participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. These reactions can be exploited to further modify the compound or to study its reactivity patterns (Yu et al., 2009).

Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific receptors, inhibiting enzymes, or modulating signal transduction pathways .

Safety and Hazards

This involves assessing the compound’s toxicity, flammability, environmental impact, and precautions for handling and storage .

Future Directions

This could involve potential applications, ongoing research, and areas for future study. For example, if the compound shows promising bioactivity, future directions could include in vivo studies, clinical trials, or the development of analogs with improved activity .

properties

IUPAC Name

3-(2-chlorophenyl)-5-methyl-N-(1H-1,2,4-triazol-5-yl)-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClN5O2/c1-7-10(12(20)17-13-15-6-16-18-13)11(19-21-7)8-4-2-3-5-9(8)14/h2-6H,1H3,(H2,15,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHBMELBZVLWNAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=NC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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